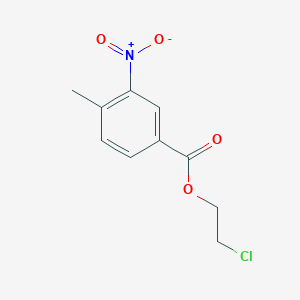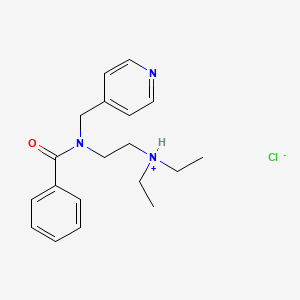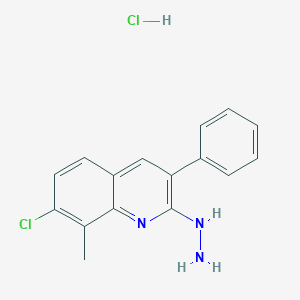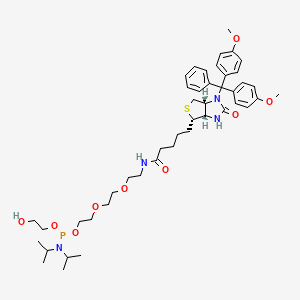
Dmt-biotin-teg-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dmt-biotin-teg-phosphoramidite is a specialized reagent used in the synthesis of oligonucleotides. It incorporates a biotin label at the 3’ or 5’ terminus of an oligonucleotide, which is essential for various molecular biology applications. The compound contains a dimethoxytrityl (DMT) group, a biotin moiety, and a triethylene glycol (TEG) spacer, which helps in reducing steric hindrance during the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-biotin-teg-phosphoramidite involves several steps:
Formation of the Biotinylated Intermediate: Biotin is first activated and coupled with an amino group to form a biotinylated intermediate.
Attachment of the TEG Spacer: The biotinylated intermediate is then reacted with triethylene glycol to introduce the TEG spacer.
Incorporation of the DMT Group: The final step involves the addition of the DMT group to the biotinylated TEG intermediate, forming the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, TEG, and DMT reagents are used.
化学反应分析
Types of Reactions
Dmt-biotin-teg-phosphoramidite undergoes several types of chemical reactions:
Coupling Reactions: It couples with oligonucleotides during solid-phase synthesis.
Deprotection Reactions: The DMT group is removed during the synthesis process to facilitate purification.
Common Reagents and Conditions
Coupling Reagents: Anhydrous acetonitrile is commonly used as a solvent.
Deprotection Reagents: Diethylamine in acetonitrile is used to remove cyanoethyl protecting groups.
Major Products Formed
The major product formed from these reactions is a biotinylated oligonucleotide, which can be used in various molecular biology applications .
科学研究应用
Dmt-biotin-teg-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated oligonucleotides for various chemical analyses.
Biology: Essential for labeling oligonucleotides in genomic research and molecular diagnostics.
Medicine: Used in the development of diagnostic probes and therapeutic agents.
作用机制
Dmt-biotin-teg-phosphoramidite exerts its effects by incorporating a biotin label into oligonucleotides. The biotin moiety binds strongly to streptavidin or avidin, allowing for the detection, purification, and immobilization of biotinylated molecules. The TEG spacer reduces steric hindrance, enhancing the efficiency of the labeling process .
相似化合物的比较
Similar Compounds
Biotin-dT Phosphoramidite: Contains a biotin label and a DMT group but lacks the TEG spacer.
Biotin-CE Phosphoramidite: Similar to Dmt-biotin-teg-phosphoramidite but with a different spacer arm
Uniqueness
This compound is unique due to its TEG spacer, which minimizes steric hindrance and enhances the efficiency of biotinylation. This makes it particularly useful for applications requiring high sensitivity and specificity .
属性
分子式 |
C45H65N4O9PS |
|---|---|
分子量 |
869.1 g/mol |
IUPAC 名称 |
5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-[2-[[di(propan-2-yl)amino]-(2-hydroxyethoxy)phosphanyl]oxyethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C45H65N4O9PS/c1-33(2)49(34(3)4)59(57-27-25-50)58-31-30-56-29-28-55-26-24-46-42(51)15-11-10-14-41-43-40(32-60-41)48(44(52)47-43)45(35-12-8-7-9-13-35,36-16-20-38(53-5)21-17-36)37-18-22-39(54-6)23-19-37/h7-9,12-13,16-23,33-34,40-41,43,50H,10-11,14-15,24-32H2,1-6H3,(H,46,51)(H,47,52)/t40-,41-,43-,59?/m0/s1 |
InChI 键 |
ZDMRMMPCNVTLCW-YNAHZDLCSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCO)OCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
规范 SMILES |
CC(C)N(C(C)C)P(OCCO)OCCOCCOCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



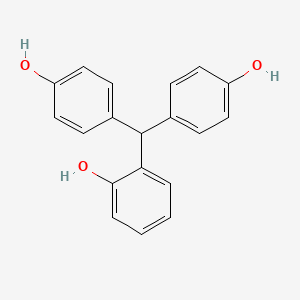
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
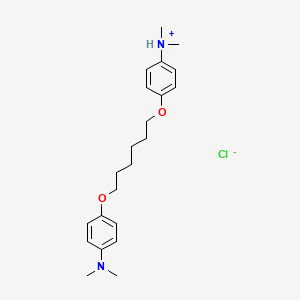
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
